![molecular formula C17H12Br2O4 B3105370 6-Hydroxybenzbromarone CAS No. 152831-00-0](/img/structure/B3105370.png)
6-Hydroxybenzbromarone
Vue d'ensemble
Description
6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . It has a longer half-life and greater pharmacological potency than the parent compound . It is a protein Eyes Absent 3 (EYA3) inhibitor with an IC50 value of 21.5 μM . It has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting .
Chemical Reactions Analysis
6-Hydroxybenzbromarone is a significantly more potent inhibitor of cell migration, tubulogenesis, and angiogenic sprouting . It is also a potent inhibitor of EYA tyrosine phosphatase activity .Applications De Recherche Scientifique
Cytochrome P450 Mediated Bioactivation
6-Hydroxybenzbromarone is a major metabolite of Benzbromarone, formed by Cytochrome P450 2C9 and 2C19 . This bioactivation pathway is significant in understanding the pharmacokinetics and pharmacodynamics of Benzbromarone .
Hepatotoxicity Studies
The metabolization of 6-Hydroxybenzbromarone through CYP2C9 in human microsomes generates intermediate catechols, which could be related to glutathione adduct formation . This is crucial in studying the hepatotoxicity of Benzbromarone .
Chronic Kidney Disease Management
Benbromarone has been proven effective and safe in patients with chronic kidney disease . As 6-Hydroxybenzbromarone is a major metabolite of Benzbromarone, it plays a role in this therapeutic application .
Anti-Angiogenic Agents
6-Hydroxybenzbromarone has been observed to have greater pharmacological potency than the parent compound, Benzbromarone . This makes it relevant in the potential re-purposing of Benzbromarone and its derivatives as anti-angiogenic agents .
Cardiovascular Risk Management
Reducing serum urate levels not only prevents recurrence of gout but also addresses other systemic effects of hyperuricemia, such as elevated risk for cardiovascular incidents . 6-Hydroxybenzbromarone, being a major metabolite of Benzbromarone, contributes to this therapeutic effect .
Mécanisme D'action
Target of Action
6-Hydroxybenzbromarone is the major metabolite of Benzbromarone . Its primary target is the protein Eyes Absent 3 (EYA3) . EYA3 is a tyrosine phosphatase that plays a crucial role in endothelial cell migration and tube formation .
Mode of Action
6-Hydroxybenzbromarone acts as an inhibitor of EYA3 . It binds to EYA3 and inhibits its tyrosine phosphatase activity . This inhibition disrupts the normal function of EYA3, leading to a decrease in endothelial cell migration and tube formation .
Biochemical Pathways
The inhibition of EYA3 by 6-Hydroxybenzbromarone affects the angiogenesis pathway . Angiogenesis is the process by which new blood vessels form from pre-existing vessels. By inhibiting EYA3, 6-Hydroxybenzbromarone disrupts this process, leading to a decrease in angiogenesis .
Pharmacokinetics
6-Hydroxybenzbromarone is a metabolite of Benzbromarone, which is metabolized predominantly by cytochrome P450 2C9 (CYP2C9) . The oral clearance of Benzbromarone varies depending on the CYP2C9 genotype . The metabolic ratio (6-hydroxybenzbromarone/benzbromarone) in urine also varies depending on the CYP2C9 genotype .
Result of Action
As an anti-angiogenic agent, 6-Hydroxybenzbromarone has strong inhibitory effects on cell migration, tubulogenesis, and angiogenic sprouting . These effects are due to its inhibition of EYA3 .
Action Environment
The action of 6-Hydroxybenzbromarone can be influenced by various environmental factors. For instance, the presence of other drugs metabolized by CYP2C9 could potentially affect the metabolism and efficacy of 6-Hydroxybenzbromarone . Additionally, genetic variations in CYP2C9 could also influence the drug’s action .
Orientations Futures
The observed potency of 6-Hydroxybenzbromarone is relevant in the context of the potential re-purposing of Benzbromarone and its derivatives as anti-angiogenic agents . 6-Hydroxybenzbromarone represents a metabolite with a longer half-life and greater pharmacological potency than the parent compound, suggesting that biotransformation of Benzbromarone could contribute to its therapeutic activity .
Propriétés
IUPAC Name |
(3,5-dibromo-4-hydroxyphenyl)-(2-ethyl-6-hydroxy-1-benzofuran-3-yl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Br2O4/c1-2-13-15(10-4-3-9(20)7-14(10)23-13)16(21)8-5-11(18)17(22)12(19)6-8/h3-7,20,22H,2H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEXBXMFVRKZOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=C(O1)C=C(C=C2)O)C(=O)C3=CC(=C(C(=C3)Br)O)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.1 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Hydroxybenzbromarone | |
CAS RN |
152831-00-0 | |
Record name | 6-Hydroxybenzbromarone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152831000 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6-Hydroxybenzbromarone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M7NUR5V9E | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of cytochrome P450 2C9 in the formation of 6-hydroxybenzbromarone?
A1: Cytochrome P450 2C9 (CYP2C9) plays a critical role in the metabolism of benzbromarone, the parent drug of 6-hydroxybenzbromarone. Studies have shown that CYP2C9 is the primary enzyme responsible for the hydroxylation of benzbromarone, leading to the formation of 6-hydroxybenzbromarone. [, ] This metabolic pathway is significant as it represents a major route of elimination for benzbromarone in humans. You can find more details about the influence of CYP2C9 genotypes on benzbromarone metabolism in the provided research. []
Q2: Besides 6-hydroxybenzbromarone, what other metabolites are formed during benzbromarone metabolism?
A2: In addition to 6-hydroxybenzbromarone, another major metabolite formed during benzbromarone metabolism is 1'-hydroxybenzbromarone. [] Several minor metabolites have also been identified, including 1'-oxobenzbromarone, 2'-hydroxybenzbromarone, 1',6-dihydroxybenzbromarone, and dihydroxy-aryl-benzbromarone. Interestingly, no debrominated metabolites have been detected. []
Q3: How is 6-hydroxybenzbromarone eliminated from the body?
A3: Research indicates that both benzbromarone and its metabolites, including 6-hydroxybenzbromarone, are primarily excreted through the bile rather than urine. [] This finding suggests that these compounds undergo significant hepatic metabolism and biliary excretion as the primary elimination pathway. []
Q4: Have any cases of impaired 6-hydroxybenzbromarone formation been reported?
A4: Yes, there have been documented cases where individuals exhibit a deficiency in the formation of 6-hydroxybenzbromarone during benzbromarone metabolism. [] This impaired metabolic pathway can have significant implications for the pharmacokinetics and potentially the efficacy of benzbromarone in these individuals.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.